2-Chloro-2,3-dihydro-1H-indol-7-amine
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Overview
Description
2-Chloro-2,3-dihydro-1H-indol-7-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 2-Chloro-2,3-dihydro-1H-indol-7-amine typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for indole derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-2,3-dihydro-1H-indol-7-amine has diverse scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Industry: Indole compounds are used in the synthesis of dyes, perfumes, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-2,3-dihydro-1H-indol-7-amine can be compared with other indole derivatives like:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives.
Biological Activity
Overview
2-Chloro-2,3-dihydro-1H-indol-7-amine is a compound belonging to the indole family, which is significant in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Property | Details |
---|---|
CAS Number | 919522-70-6 |
Molecular Formula | C8H9ClN2 |
Molecular Weight | 168.62 g/mol |
IUPAC Name | This compound |
InChI Key | BJDFHQOEBDEUOI-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. It has been suggested that this compound may modulate signaling pathways related to neurotransmitter systems, particularly in the context of mood disorders and neuropharmacology .
Anticancer Properties
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that indole compounds can induce apoptosis in cancer cells through mechanisms involving the activation of pro-apoptotic proteins such as Bax and caspases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes .
Neuropharmacological Effects
The compound's potential as a therapeutic agent for neuropsychiatric conditions is notable. It has been studied for its effects on serotonin transporters (SERT) and dopamine receptors, showing promising affinities that suggest a role in managing conditions like depression and anxiety .
Case Studies
- Anticancer Activity : A study demonstrated that this compound induced cell death in various cancer cell lines through the modulation of apoptotic pathways. The compound showed IC50 values indicating effective cytotoxicity against specific cancer types .
- Neuropharmacological Effects : In a docking study assessing its interaction with SERT and dopamine receptors, the compound displayed nanomolar binding affinities, suggesting potential as a multi-target agent for treating major depressive disorder (MDD) .
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Anticancer Efficacy : The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM depending on the specific type of cancer .
- Antimicrobial Efficacy : It demonstrated effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Properties
CAS No. |
919522-70-6 |
---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-2,3-dihydro-1H-indol-7-amine |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-3,7,11H,4,10H2 |
InChI Key |
BJDFHQOEBDEUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC=C2N)Cl |
Origin of Product |
United States |
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